molecular formula C11H11ClO2 B6256450 1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 1314780-63-6

1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6256450
CAS No.: 1314780-63-6
M. Wt: 210.65 g/mol
InChI Key: YEUCJVYNVDYGIY-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a 3-chloro-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as 3-chloro-5-methylphenylacetic acid, using a cyclopropanating agent like diazomethane. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chloro-5-methylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid
  • 1-(3-Methylphenyl)cyclopropane-1-carboxylic acid
  • 1-(3-Chloro-5-methylphenyl)propanoic acid

Uniqueness: 1-(3-Chloro-5-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both chlorine and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The cyclopropane ring adds further structural complexity, making it a valuable compound for various research applications.

Properties

CAS No.

1314780-63-6

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11ClO2/c1-7-4-8(6-9(12)5-7)11(2-3-11)10(13)14/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

YEUCJVYNVDYGIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2(CC2)C(=O)O

Purity

95

Origin of Product

United States

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